4,7-Dimethoxyquinoline

Descripción general

Descripción

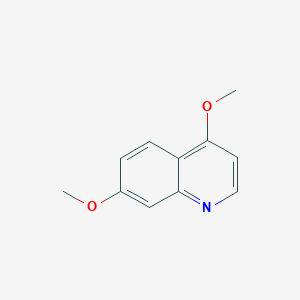

4,7-Dimethoxyquinoline is a heterocyclic aromatic organic compound with the molecular formula C11H11NO2. It is a derivative of quinoline, characterized by the presence of two methoxy groups at the 4 and 7 positions on the quinoline ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dimethoxyquinoline typically involves the following steps:

Nitration: Starting with 3,4-dimethoxyacetophenone, nitration is performed to obtain 2-nitro-4,5-dimethoxyacetophenone.

Condensation: The nitro compound is then condensed with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one.

Reduction and Cyclization: This intermediate undergoes hydrogenation to yield 4-hydroxy-6,7-dimethoxyquinoline.

Chlorination: Finally, chlorination of the hydroxy compound produces 4-chloro-6,7-dimethoxyquinoline.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using accessible raw materials, mild reaction conditions, and efficient purification techniques to ensure high yield and purity .

Análisis De Reacciones Químicas

Electrophilic Substitution Reactions

The methoxy groups at positions 4 and 7 activate the quinoline ring toward electrophilic attack. Key reactions include:

Nitration :

-

Nitration occurs at the 6-position under mild conditions (25–68% HNO₃, −10–30°C), yielding 6-nitro-4,7-dimethoxyquinoline .

-

Higher temperatures or prolonged reaction times lead to di-nitration products.

Chlorination :

-

Direct chlorination with PCl₅/POCl₃ at 10–120°C produces 2-chloro-4,7-dimethoxyquinoline .

-

Reaction conditions:

Nucleophilic Displacement Reactions

The chlorine atom in 4-chloro-6,7-dimethoxyquinoline undergoes nucleophilic substitution:

Amination :

-

Reaction with amines (e.g., benzylamine, aniline) in polar aprotic solvents yields 4-amino-6,7-dimethoxyquinoline derivatives. For example:

Hydrolysis :

-

Alkaline hydrolysis (NaOH/EtOH, reflux) converts 4-chloro derivatives to 4-hydroxy-6,7-dimethoxyquinoline .

Cyclization and Ring Expansion

4,7-Dimethoxyquinoline serves as a precursor for polycyclic systems:

Friedländer Synthesis :

-

Condensation with acetylacetone over Brønsted acid catalysts (e.g., g-C₃N₄-(CH₂)₃-SO₃H) yields fused quinoline derivatives (Figure 1) .

Reductive Cyclization :

-

Hydrogenation of nitro intermediates (e.g., 2-nitro-4,5-dimethoxyacetophenone) with Raney Ni or Pd/C yields tetracyclic quinoline derivatives .

Functional Group Transformations

Demethylation :

Oxidation :

-

KMnO₄ oxidizes the quinoline ring to quinoline-N-oxide derivatives, though this is less common due to competing side reactions.

Reaction Schemes

Scheme 1 : Chlorination of 4-hydroxy-6,7-dimethoxyquinoline

Scheme 2 : Reductive amination for c-Met inhibitors

Aplicaciones Científicas De Investigación

4,7-Dimethoxyquinoline has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

Biology: It is used in studies related to enzyme inhibition and protein interactions.

Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 4,7-Dimethoxyquinoline involves its interaction with molecular targets such as enzymes. For instance, it inhibits histone lysine methyltransferase by binding to its active site, thereby preventing the methylation of histone proteins. This inhibition can lead to changes in gene expression and has potential therapeutic implications in cancer treatment .

Comparación Con Compuestos Similares

6,7-Dimethoxyquinoline: Similar in structure but with methoxy groups at different positions.

4,7-Dimethoxyquinazoline: Contains a similar quinoline core but with additional nitrogen atoms in the ring.

Uniqueness: 4,7-Dimethoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes with high selectivity makes it a valuable compound in medicinal chemistry .

Actividad Biológica

4,7-Dimethoxyquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

This compound is a derivative of quinoline characterized by two methoxy groups located at the 4 and 7 positions on the quinoline ring. Its chemical formula is , and it exhibits properties typical of quinoline derivatives, including lipophilicity which enhances its bioavailability.

Antimicrobial Activity

One of the notable biological activities of this compound is its antibacterial efficacy. Studies have shown that it exhibits potent activity against various Gram-positive bacteria, including drug-resistant strains. For instance, in vitro assays have reported minimum inhibitory concentrations (MICs) as low as 1.0 μg/mL against Clostridium difficile, a major pathogen associated with antibiotic-associated diarrhea and colitis .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound | Clostridium difficile | 1.0 |

| Compound 6 | C. difficile | 1.0 |

| Vancomycin | C. difficile | 0.5 |

Antimalarial Activity

This compound has also been evaluated for its antimalarial properties. Quinoline derivatives are known for their efficacy against malaria parasites, particularly Plasmodium falciparum. Research indicates that modifications in the quinoline structure can enhance potency against resistant strains .

Anticancer Potential

The compound has demonstrated anticancer activity in several studies. It was isolated from the root bark of Acronychia laurifolia, where it exhibited significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of tumor growth .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of certain enzymes involved in cancer progression and bacterial survival.

- Interference with Cell Signaling Pathways : It modulates pathways such as the G9a/GLP pathway, which is critical in epigenetic regulation and cancer development .

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in microbial cells, leading to cell death.

Case Studies

-

Antibacterial Efficacy Against Drug-Resistant Strains :

A study conducted on a series of quinoline derivatives revealed that this compound was effective against multidrug-resistant strains of C. difficile. In vivo testing showed improved survival rates in mice treated with this compound compared to controls . -

Anticancer Activity :

In vitro studies on human leukemia cells indicated that treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as a lead compound for developing new anticancer therapies .

Propiedades

IUPAC Name |

4,7-dimethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-13-8-3-4-9-10(7-8)12-6-5-11(9)14-2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYYVANLRRNVTQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CC(=C2C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40609576 | |

| Record name | 4,7-Dimethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161327-47-5 | |

| Record name | 4,7-Dimethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.